molecular formula C18H16ClNO4 B11404184 6-chloro-4-ethyl-9-(furan-2-ylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-4-ethyl-9-(furan-2-ylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11404184
M. Wt: 345.8 g/mol
InChI Key: AYJIHHVIWKVFRU-UHFFFAOYSA-N
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Description

6-Chloro-4-ethyl-9-[(furan-2-yl)methyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-ethyl-9-[(furan-2-yl)methyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Chromene Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Furan Group: This step may involve a coupling reaction using a furan derivative and a suitable catalyst.

    Formation of the Oxazin Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-ethyl-9-[(furan-2-yl)methyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-9-[(furan-2-yl)methyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as:

    Inhibition of Enzymes: By binding to the active site of an enzyme, the compound can inhibit its activity.

    Receptor Modulation: By binding to a receptor, the compound can modulate its activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-ethyl-2H-chromene-2-one: Lacks the furan and oxazin rings.

    4-Ethyl-9-[(furan-2-yl)methyl]-2H-chromene-2-one: Lacks the chlorine and oxazin rings.

    6-Chloro-4-ethyl-9-[(furan-2-yl)methyl]-2H-chromene-2-one: Lacks the oxazin ring.

Uniqueness

The presence of both the furan and oxazin rings, along with the chlorine and ethyl groups, makes 6-chloro-4-ethyl-9-[(furan-2-yl)methyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one a unique compound with distinct chemical and biological properties

Properties

Molecular Formula

C18H16ClNO4

Molecular Weight

345.8 g/mol

IUPAC Name

6-chloro-4-ethyl-9-(furan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C18H16ClNO4/c1-2-11-6-16(21)24-17-13(11)7-15(19)18-14(17)9-20(10-23-18)8-12-4-3-5-22-12/h3-7H,2,8-10H2,1H3

InChI Key

AYJIHHVIWKVFRU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=CO4

Origin of Product

United States

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